3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole
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Overview
Description
3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method includes the use of palladium-catalyzed cross-coupling reactions, which are efficient for forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. The use of protic or Lewis acids, zeolites, and nanoparticles as catalysts has been reported . These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole undergoes various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid, while reduction can yield indoline derivatives .
Scientific Research Applications
3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The indole ring system allows for interactions with various biological molecules, influencing pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for many biologically active molecules.
1H-Indole-3-acetic acid: A plant hormone involved in growth and development.
1H-Indole-3-ethanamine: Known for its role in neurotransmission.
Uniqueness
3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
108925-89-9 |
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Molecular Formula |
C19H16N2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
3-[1-(1H-indol-3-yl)ethenyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C19H16N2/c1-12(16-11-20-17-9-5-3-7-14(16)17)19-13(2)21-18-10-6-4-8-15(18)19/h3-11,20-21H,1H2,2H3 |
InChI Key |
NKIOPVCTJITKDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=C)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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